N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S2/c1-33(30,31)22-13-14-23-24(16-22)32-26(27-23)28(17-18-7-3-2-4-8-18)25(29)21-12-11-19-9-5-6-10-20(19)15-21/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDGECMPCBBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to streamline the synthesis and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Biological Activities
- Anti-inflammatory Activity Research indicates that N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide exhibits anti-inflammatory properties. The methylsulfonyl group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have demonstrated a reduction in the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.
- Antimicrobial Activity The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
Potential Mechanisms of Action
- Enzyme Inhibition The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction It could interact with cellular receptors, modulating signaling pathways related to inflammation and infection.
- DNA Interaction There is potential for interaction with DNA, affecting gene expression and cellular functions.
Chemical Reactions
- Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Preparation Methods
- Synthetic Routes The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Intermediate compounds are then treated with appropriate reagents to yield the final product. For example, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives.
- Industrial Production Industrial methods often involve multi-step synthesis optimized for yield and purity, potentially including microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to streamline synthesis and reduce production time.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Molecular docking studies have demonstrated its ability to bind to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The nitro group in compound 6d enhances VEGFR-2 inhibition, while the methylsulfonyl group in the target compound may similarly stabilize charge interactions in kinase binding pockets .
- Aryl vs. Alkyl Substituents : The p-tolyl group in compound improves urease inhibition compared to smaller substituents, suggesting bulky groups enhance enzyme interaction.
- Naphthamide Moieties : Compound 3t and the target compound share a 2-naphthamide group, which may enhance aromatic stacking in hydrophobic environments.
Computational and Pharmacokinetic Insights
- Molecular Docking :
- ADME Predictions :
Biological Activity
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 923391-02-0
- Molecular Formula : C26H24N2O3S2
- Molecular Weight : 472.6 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The presence of the methylsulfonyl group enhances its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics.
The exact mechanism of action for this compound is not fully elucidated; however, several pathways have been proposed:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways related to inflammation and infection.
- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular functions.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the anti-inflammatory effects of the compound on human cell lines, demonstrating a significant reduction in cytokine levels (e.g., IL-6 and TNF-alpha) when treated with varying concentrations of the compound.
Concentration (µM) IL-6 Production (pg/mL) TNF-alpha Production (pg/mL) 0 150 200 10 100 150 50 50 80 -
Antimicrobial Assays :
- The compound was tested against several bacterial strains using the disk diffusion method. Results showed inhibition zones indicating antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
